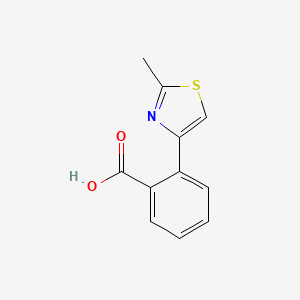

2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Descripción

Significance of Thiazole (B1198619) Heterocycles in Contemporary Pharmaceutical Research

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in pharmaceutical research and development. mdpi.comnih.gov This structural motif is present in a wide array of natural products and synthetic drugs, demonstrating its versatility and importance. mdpi.comnih.gov For instance, the essential vitamin B1 (thiamine) features a thiazole ring, which is crucial for normal neurological function. mdpi.com

In the realm of synthetic pharmaceuticals, the thiazole nucleus is a key component in numerous FDA-approved drugs. mdpi.com Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antidiabetic properties. mdpi.comresearchgate.netnih.gov The thiazole scaffold's ability to engage in various biological interactions has made it a privileged structure in the design of new therapeutic agents. nih.gov Researchers have successfully modified the thiazole ring at various positions to produce compounds with enhanced therapeutic potential, highlighting its role as a versatile platform in drug design. mdpi.com The structural diversity of thiazole derivatives allows them to act on a wide range of biological targets, solidifying their importance in the ongoing quest for novel medicines. nih.gov

Strategic Integration of Benzoic Acid Moieties in Bioactive Chemical Entities

Benzoic acid and its derivatives are fundamental building blocks in the development of bioactive compounds. mdpi.com The carboxylic acid group of the benzoic acid moiety is ionizable at physiological pH, which can significantly influence a molecule's solubility, absorption, and distribution in the body. This feature is often strategically employed by medicinal chemists to optimize the pharmacokinetic properties of a drug candidate.

The benzoic acid scaffold is found in a variety of therapeutic agents with diverse pharmacological activities. mdpi.com For example, it serves as a core component in drugs with diuretic, analgesic, anti-inflammatory, and antibacterial properties. The ability of the benzoic acid ring to be substituted at various positions allows for the fine-tuning of a compound's biological activity and target specificity. mdpi.com Furthermore, benzoic acid derivatives are utilized as preservatives in pharmaceutical formulations due to their antimicrobial properties, ensuring the stability and shelf-life of medications. fishersci.com

Overview of Academic Research on 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid and Related Structural Scaffolds

While specific, in-depth academic studies focusing exclusively on this compound are limited in publicly available literature, the broader class of thiazolyl-benzoic acids has been a subject of significant research interest. Much of the available information on the title compound comes from chemical supplier catalogs, which confirm its availability for research purposes. nih.gov

Research on closely related isomers, such as 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid , provides valuable insights into the potential of this structural class. For instance, studies on 4-(thiazol-5-yl)benzoic acid derivatives have identified them as potent inhibitors of protein kinase CK2, a target implicated in cancer. nih.gov These studies have meticulously explored the structure-activity relationships (SAR), demonstrating how modifications to the thiazole and benzoic acid rings can dramatically impact inhibitory activity and cellular potency.

For example, the introduction of specific substituents on the benzoic acid moiety of 4-(thiazol-5-yl)benzoic acid analogs has been shown to enhance their antiproliferative activities against cancer cell lines. nih.gov The data from such studies, as shown in the table below, underscores the therapeutic potential of the thiazolyl-benzoic acid scaffold.

| Compound | Modification | CK2α IC₅₀ (μM) | Antiproliferative Activity (CC₅₀ in A549 cells, μM) |

|---|---|---|---|

| Parent Compound | - | 0.014 | >10 |

| Analog 1 | 2-halo-benzyloxy group at 3-position of benzoic acid | 0.014-0.016 | 1.5-3.3 |

| Analog 2 | 2-methoxy-benzyloxy group at 3-position of benzoic acid | 0.014-0.016 | 1.5-3.3 |

IC₅₀ is the half-maximal inhibitory concentration. CC₅₀ is the half-maximal cytotoxic concentration. Data is generalized from a study on 4-(thiazol-5-yl)benzoic acid derivatives. nih.gov

The research into these related structures suggests that this compound is a compound of interest within a pharmacologically relevant chemical space. The different substitution pattern (ortho-substituted benzoic acid) compared to the more commonly studied para-substituted analogs could lead to unique conformational properties and biological activities, making it a candidate for further investigation in drug discovery programs.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-methyl-1,3-thiazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-12-10(6-15-7)8-4-2-3-5-9(8)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRSCIXYHUTATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60495670 | |

| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65032-66-8 | |

| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 2 Methyl 1,3 Thiazol 4 Yl Benzoic Acid and Analogues

Regioselective Synthesis of the 2-Methyl-1,3-thiazol-4-yl Core

The construction of the 2-methyl-1,3-thiazol-4-yl fragment, particularly when attached to a sterically demanding ortho-substituted benzene (B151609) ring, presents a significant regiochemical challenge. Chemists must control the formation of the thiazole (B1198619) ring to ensure the correct placement of the methyl group at the C2 position and the aryl linkage at the C4 position. Base-promoted approaches using precursors like alkyl 2-(methylthio)-2-thioxoacetates have been developed for the diversity-oriented synthesis of 2,5- and 4,5-disubstituted thiazoles, highlighting the importance of regioselective cyclization reactions. rsc.org

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of thiazole rings. The classical approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, this would typically involve the reaction of a 2-(α-haloacetyl)benzoic acid derivative with thioacetamide (B46855).

However, to achieve high yields and regioselectivity, optimized protocols are necessary. Key challenges include the potential for self-condensation of the α-haloketone and the reactivity of the benzoic acid moiety under classical reaction conditions. Modern adaptations may involve:

Use of Protecting Groups: The carboxylic acid can be protected as an ester to prevent unwanted side reactions during the thiazole ring formation. The ester can then be hydrolyzed in a subsequent step to yield the final benzoic acid.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. nih.gov

Alternative Reagents: The use of milder brominating agents, such as N-bromosuccinimide (NBS) on an acetophenone (B1666503) precursor, can provide the required α-bromo ketone with greater control. youtube.com

The general scheme for an optimized Hantzsch synthesis is depicted below:

Step 1: Halogenation of a 2-acetylbenzoic acid ester.

Step 2: Cyclocondensation with thioacetamide.

Step 3: Saponification of the ester to yield the target carboxylic acid.

Multicomponent reactions (MCRs) offer a powerful and efficient alternative for constructing complex molecules like thiazole-benzoic acid derivatives in a single step. iau.irnih.gov These reactions enhance atom economy and reduce waste by combining three or more reactants in a one-pot synthesis. ijcce.ac.ir

Several MCR strategies have been developed for thiazole synthesis. nih.govrsc.org A relevant approach for the target scaffold involves the condensation of a 2-halomethylcarbonyl-substituted benzoic acid ester, a source of sulfur (like thiourea (B124793) or a thioamide), and other components. For instance, a one-pot condensation of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and various aldehydes has been used to generate complex thiazole derivatives, demonstrating the feasibility of integrating the benzoic acid moiety within an MCR framework. ijcce.ac.ir

Another innovative approach is the use of chemoenzymatic MCRs. Trypsin from porcine pancreas (PPT) has been shown to catalyze the one-pot synthesis of thiazole derivatives under mild conditions, showcasing a green chemistry approach to these scaffolds. nih.gov

Table 1: Comparison of Synthetic Strategies for the Thiazole Core

| Methodology | Reactants | Key Features | Reference |

|---|---|---|---|

| Optimized Hantzsch Synthesis | α-Haloketone (from a benzoic acid ester), Thioamide | Stepwise, well-established, requires optimization | youtube.comnih.gov |

| One-Pot Multicomponent Reaction | Benzoic acid ester derivative, Thiosemicarbazide, Aldehyde | High atom economy, convergent, rapid | ijcce.ac.ir |

| Chemoenzymatic MCR | Secondary amine, Benzoyl isothiocyanate, Dialkyl acetylenedicarboxylate (B1228247) | Mild conditions, green, high yields | nih.gov |

Functionalization and Derivatization Approaches for the Benzoic Acid Moiety

Once the core 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid structure is assembled, further molecular diversity can be achieved by modifying the benzoic acid portion of the molecule. This includes transformations of the carboxylic acid group and substitution on the aromatic ring.

The carboxylic acid group is a versatile functional handle for creating a wide array of derivatives, most notably esters and amides. These transformations are fundamental in fields like medicinal chemistry to modulate a compound's physicochemical properties.

Esterification: Esters are typically formed by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to a more reactive acyl chloride or using coupling agents. For example, reacting this compound with thionyl chloride (SOCl₂) would yield the acyl chloride, which readily reacts with various alcohols to form the corresponding esters. ijcmas.com

Amidation: The formation of an amide bond from a carboxylic acid and an amine is a critical reaction. Direct coupling requires high temperatures, so activating agents or catalysts are commonly employed. mdpi.com

Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate amide bond formation at room temperature.

Metal-Catalyzed Amidation: Catalytic methods using metals like titanium have been developed. For instance, TiCl₄ can mediate the one-pot condensation of carboxylic acids and amines. nih.gov

Boronic Acid Catalysis: Boron derivatives have emerged as efficient catalysts that allow amide formation to proceed under mild conditions, which is beneficial for substrates with sensitive functional groups. mdpi.com

Research has specifically detailed the synthesis of thiazol-2-yl benzamide (B126) derivatives from benzoic acid precursors as potential glucokinase activators. researchgate.net

Table 2: Selected Reagents for Ester and Amide Formation

| Derivative | Reagent/Catalyst | Conditions | Reference |

|---|---|---|---|

| Ester | SOCl₂, then Alcohol | Typically mild to moderate temperature | ijcmas.com |

| Amide | TiCl₄, Pyridine | Heating (e.g., 85 °C) | nih.gov |

| Amide | Boronic Acid Derivatives | Mild conditions | mdpi.com |

| Amide | EDC/DCC | Often room temperature | researchgate.net |

The introduction of new substituents onto the phenyl ring of this compound is governed by the principles of electrophilic aromatic substitution. The directing effects of the substituents already present on the ring are critical for predicting the outcome of the reaction. pressbooks.pub

Carboxylic Acid Group (-COOH): This group is a deactivating, meta-director.

When multiple substituents are present, the most strongly activating group typically controls the position of the incoming electrophile. youtube.com Given that both the carboxylic acid and the thiazole ring are deactivating, reaction conditions may need to be harsh (e.g., high temperatures or strong Lewis acids). The planning of a synthetic sequence is crucial; often, it is more effective to introduce the desired substituents onto the benzene ring before constructing the thiazole ring. pressbooks.pub

Common electrophilic substitution reactions include:

Nitration: (HNO₃/H₂SO₄) introduces a nitro (-NO₂) group.

Halogenation: (Br₂/FeBr₃ or Cl₂/FeCl₃) introduces a halogen (-Br, -Cl).

Sulfonation: (SO₃/H₂SO₄) introduces a sulfonic acid (-SO₃H) group.

Stereoselective Synthesis and Chiral Resolution Techniques for Thiazole-Benzoic Acid Compounds

While this compound itself is achiral, its analogues can contain stereocenters. The development of methods for stereoselective synthesis or the resolution of racemic mixtures is essential for studying the properties of individual enantiomers. nih.gov

Stereoselective Synthesis: This approach aims to create a specific stereoisomer directly. For thiazole-containing compounds, this can be achieved by using chiral starting materials or chiral catalysts. For example, the synthesis of thiazoles from chiral propargyl alcohols can proceed stereoselectively. nih.gov Similarly, stereoselective reactions have been used to create steroidal tertiary alcohols containing a thiazole side chain. elsevierpure.com These principles could be applied to create chiral derivatives of the target compound, for instance, by introducing a chiral substituent on the benzoic acid ring or on the thiazole's methyl group.

Chiral Resolution: This process separates a racemic mixture into its constituent enantiomers. wikipedia.org

Diastereomeric Salt Formation: This is a classical and common method for resolving racemic carboxylic acids. wikipedia.org The racemic this compound can be reacted with a single enantiomer of a chiral amine (a resolving agent), such as brucine (B1667951) or (S)-(-)-1-phenylethylamine. This reaction forms a pair of diastereomeric salts which have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the addition of an acid liberates the pure enantiomer of the original carboxylic acid. wikipedia.orgtcichemicals.com

Chiral Chromatography: This analytical and preparative technique uses a chiral stationary phase (CSP) to separate enantiomers. mdpi.com The racemic mixture is passed through a column where the enantiomers interact differently with the chiral selector, leading to different retention times and thus separation. This method has been successfully applied to separate the enantiomers of various new chiral azole compounds. mdpi.com

Table 3: Common Chiral Resolution Techniques for Carboxylic Acids

| Technique | Principle | Example Resolving Agent/Phase | Reference |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Conversion of enantiomers into diastereomers with different solubilities. | (S)-(-)-1-Phenylethylamine, Tartaric Acid | wikipedia.orgtcichemicals.com |

| Chiral Column Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Macrocyclic glycopeptide or derivatized carbohydrate-based columns. | mdpi.com |

Development of Environmentally Conscious Synthetic Routes for Thiazole-Benzoic Acid Scaffolds

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign synthetic methodologies for a wide array of heterocyclic compounds, including the significant thiazole-benzoic acid scaffold. Traditional synthetic routes often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, leading to considerable environmental impact. In contrast, modern green chemistry approaches focus on minimizing waste, reducing energy consumption, and utilizing renewable resources and non-toxic catalysts. These principles are being increasingly applied to the synthesis of this compound and its analogues, aiming for more sustainable and efficient production pathways.

Key strategies in the development of these green synthetic routes include the use of one-pot multi-component reactions, the application of alternative energy sources like microwave and ultrasound irradiation, the employment of recyclable catalysts, and the substitution of conventional solvents with greener alternatives such as water or polyethylene (B3416737) glycol (PEG), or conducting reactions under solvent-free conditions. bepls.comnih.govresearcher.life

One of the most common methods for thiazole ring synthesis is the Hantzsch condensation. nih.gov Green modifications to this classic reaction are central to the environmentally conscious synthesis of thiazole-benzoic acid scaffolds. For instance, the one-pot, three-component reaction of a substituted benzaldehyde, a thioamide (like thioacetamide for the 2-methyl group), and an α-haloketone derivative can be facilitated by eco-friendly catalysts. bepls.comnih.gov

A notable advancement is the use of reusable solid acid catalysts, such as silica-supported tungstosilisic acid (SiW/SiO2), which can be easily recovered and reused multiple times without significant loss of activity. nih.gov These catalysts have been successfully employed in the synthesis of Hantzsch thiazole derivatives under both conventional heating and ultrasound irradiation, with the latter often providing improved yields in shorter reaction times and at ambient temperatures. nih.gov

The use of ultrasound has emerged as a powerful tool in green synthesis, offering advantages such as shorter reaction times, milder conditions, and higher yields. nih.govnih.gov For example, the ultrasound-assisted synthesis of 2,4-disubstituted thiazole derivatives has been achieved using lipase (B570770) as a biocatalyst in water, representing a significantly greener alternative to traditional methods. nih.gov Similarly, chitosan-based hydrogels have been utilized as recyclable biocatalysts for the ultrasound-assisted synthesis of novel thiazole derivatives, demonstrating high yields and the ability to be reused multiple times. nih.govacs.org

Microwave-assisted synthesis is another cornerstone of green chemistry that has been effectively applied to the production of thiazole derivatives. nih.govjetir.orgresearchgate.net This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net One-pot microwave-assisted synthesis of 4-aryl-2-aminothiazoles in aqueous media exemplifies the potential of this approach to create complex molecules efficiently and with a reduced environmental footprint. researchgate.net

The choice of solvent is a critical factor in green synthesis. Aqueous media or biodegradable solvents like PEG-400 are increasingly replacing hazardous organic solvents. bepls.comresearchgate.net In some cases, reactions can be performed under solvent-free conditions, further minimizing waste and environmental impact. researchgate.net For example, the synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles has been achieved in a one-pot, solvent-free reaction by triturating the reactants.

For the introduction of the benzoic acid moiety, sustainable cross-coupling reactions, such as the Suzuki-Miyaura coupling, are being developed. mdpi.comresearchgate.net These reactions can form the carbon-carbon bond between the thiazole ring and the benzoic acid precursor. Green variants of the Suzuki coupling utilize water as the solvent and employ highly efficient, recyclable palladium catalysts. mdpi.comrsc.org For instance, a recyclable hydrotalcite-based palladium catalyst has shown excellent activity for Suzuki coupling reactions in water. mdpi.com Furthermore, decarbonylative Suzuki cross-coupling presents an innovative route, enabling the use of widely available heterocyclic carboxylic acids as coupling partners. nih.gov

An alternative green strategy for introducing the carboxylic acid group could involve the oxidation of a precursor, such as a methyl or formyl group on the phenyl ring of a 4-arylthiazole intermediate. While specific green oxidation methods for this transformation on the thiazole-benzoic acid scaffold are not extensively detailed in the provided context, the principles of green oxidation, such as the use of clean oxidants like hydrogen peroxide and environmentally benign catalysts, would be applicable.

The following tables summarize research findings on environmentally conscious synthetic routes relevant to the thiazole-benzoic acid scaffold.

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Thiazole Derivatives

| Parameter | Conventional Hantzsch Synthesis | Ultrasound-Assisted Synthesis with Reusable Catalyst nih.gov | Microwave-Assisted One-Pot Synthesis researchgate.net |

|---|---|---|---|

| Catalyst | Often strong, non-recyclable acids/bases | Silica supported tungstosilisic acid (reusable) | None required |

| Solvent | Volatile organic solvents (e.g., ethanol, DMF) | Ethanol/Water (50/50) | PEG-400/Water |

| Energy Source | Conventional heating (reflux) | Ultrasonic irradiation | Microwave irradiation |

| Reaction Time | Several hours | 25-40 minutes | 28-32 minutes |

| Temperature | High (reflux temperature) | Room Temperature | 80-85 °C |

| Yield | Variable, often moderate | High (81-92%) | Excellent (84-89%) |

| Environmental Impact | Higher (use of hazardous solvents, energy intensive) | Lower (reusable catalyst, milder conditions) | Lower (greener solvent, shorter reaction time) |

Table 2: Performance of Recyclable Catalysts in Green Thiazole Synthesis

| Catalyst System | Reaction Type | Yield (Initial Run) | Number of Recycles | Yield (Final Run) | Reference |

|---|---|---|---|---|---|

| Silica Supported Tungstosilisic Acid (SiW/SiO2) | One-pot Hantzsch synthesis (ultrasound) | 92% | 5 | 88% | nih.gov |

| Terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) | Ultrasound-assisted thiazole synthesis | 95% | 4 | 87% | nih.govacs.org |

| Hydrotalcite-based Palladium (HT@NC/Pd) | Suzuki coupling in water | Excellent | >10 | No decline in activity | mdpi.com |

Biological Activities and Therapeutic Potential of 2 2 Methyl 1,3 Thiazol 4 Yl Benzoic Acid Derivatives

Antimicrobial Efficacy Investigations

Derivatives of the 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid structure have been the subject of various studies to determine their effectiveness against a range of microbial pathogens. These investigations have revealed that modifications to this core structure can lead to compounds with significant antibacterial, antifungal, and anti-tubercular activities.

Antibacterial Activity Spectrum and Potency

The antibacterial potential of these derivatives has been evaluated against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains.

Derivatives of the thiazole (B1198619) and benzoic acid framework have demonstrated notable efficacy against various Gram-positive bacteria. For instance, a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives showed potent antibacterial activity. researchgate.netsemanticscholar.orgrsc.org Specifically, a derivative with an isopropyl substitution exhibited a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus. researchgate.netrsc.org Another compound in this series, bearing a tert-butyl substituent, also displayed significant antibacterial activity. semanticscholar.org

In a separate study, novel 3-methylbenzo[d]thiazol-methylquinolinium derivatives were synthesized and tested against several drug-resistant Gram-positive strains. nih.gov One derivative, designated A2, which contains a 4-fluorophenyl group, was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC value of 1.5 μg/mL. nih.gov These compounds also showed potent activity against vancomycin-resistant Enterococcus faecalis and Enterococcus faecium (VRE), with MIC values ranging from 2 to 8 μg/mL. nih.gov

Furthermore, a library of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives was screened, identifying eleven compounds as potent agents against Gram-positive bacteria, with MIC values as low as 0.78 μg/mL against staphylococci and enterococci. mdpi.com For example, a 3-chloro-4-methyl aniline (B41778) derivative inhibited the growth of S. aureus strains with MIC values between 3.12 and 6.25 µg/mL. mdpi.com

Table 1: Antibacterial Activity of Selected Derivatives Against Gram-Positive Bacteria

| Compound/Derivative Class | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-(thiazol-2-yl)benzenesulfonamide (isopropyl derivative) | S. aureus | 3.9 | researchgate.netrsc.org |

| 3-Methylbenzo[d]thiazol-methylquinolinium (A2) | MRSA | 1.5 | nih.gov |

| 3-Methylbenzo[d]thiazol-methylquinolinium derivatives | Vancomycin-resistant E. faecalis & E. faecium | 2-8 | nih.gov |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivative | Staphylococci & Enterococci | As low as 0.78 | mdpi.com |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid (3-chloro-4-methyl aniline derivative) | S. aureus | 3.12-6.25 | mdpi.com |

The antibacterial activity of these derivatives also extends to Gram-negative bacteria. The N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were found to be active against both Gram-negative and Gram-positive bacteria. researchgate.netsemanticscholar.orgrsc.org The isopropyl substituted derivative, for example, showed a low MIC of 3.9 μg/mL against Achromobacter xylosoxidans. researchgate.netrsc.org

In another study, novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives were synthesized and tested against four strains of Gram-negative bacteria, revealing moderate to strong antibacterial activity. nih.gov The most potent of these compounds had MIC values in the range of 31.25 to 250 µg/L. nih.gov

Table 2: Antibacterial Activity of Selected Derivatives Against Gram-Negative Bacteria

| Compound/Derivative Class | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| N-(thiazol-2-yl)benzenesulfonamide (isopropyl derivative) | A. xylosoxidans | 3.9 μg/mL | researchgate.netrsc.org |

| 2-(Benzo[d]thiazol-2-yl)-N-arylacetamides | Gram-negative strains | 31.25–250 µg/L | nih.gov |

Bacterial biofilms, which are communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances (EPS), are notoriously difficult to eradicate and contribute to persistent infections. nih.gov Several derivatives of the thiazole and benzoic acid scaffolds have shown promise in inhibiting biofilm formation.

For instance, a series of tetrazine derivatives linked to a benzothiazole (B30560) moiety demonstrated significant biofilm prevention capabilities. biorxiv.org Compounds designated as 4a, 4b, and 4c inhibited biofilm formation in all four tested bacteria by 52-86.5%, 57.7-79.4%, and 59.9-80.3%, respectively. biorxiv.org

Furthermore, a study on 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives investigated their biofilm inhibition properties against Staphylococcus aureus and Enterococcus faecalis. mdpi.comnih.gov One compound (compound 8) was highly effective at inhibiting S. aureus biofilm growth at twice its MIC. nih.gov Other compounds (10 and 11) also showed very strong biofilm inhibition properties at all tested concentrations. nih.gov Against E. faecalis, compound 8 inhibited over 90% of biofilm growth at all tested concentrations. nih.gov

Table 3: Inhibition of Bacterial Biofilm Formation by Selected Derivatives

| Compound/Derivative Class | Bacterial Strain | Inhibition Percentage | Reference |

|---|---|---|---|

| Tetrazine-benzothiazole derivative (4a) | Not specified | 52-86.5% | biorxiv.org |

| Tetrazine-benzothiazole derivative (4b) | Not specified | 57.7-79.4% | biorxiv.org |

| Tetrazine-benzothiazole derivative (4c) | Not specified | 59.9-80.3% | biorxiv.org |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivative (Compound 8) | E. faecalis | >90% | nih.gov |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivative (Compound 10) | S. aureus | Strong inhibition at 2x, 1x, and 0.5x MIC | nih.gov |

Antifungal Activity Profiling

In addition to antibacterial properties, derivatives of the this compound scaffold have been investigated for their antifungal potential, particularly against pathogenic Candida species.

Two series of 1,3-thiazole derivatives, 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole, were synthesized and evaluated for their anti-Candida activity. nih.govmdpi.com The 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives were generally more potent. mdpi.com Two compounds, 7a and 7e, showed promising inhibitory activity against C. albicans, with MIC values of 7.81 μg/mL and 3.9 μg/mL, respectively, which were lower than the reference drug fluconazole (B54011) (15.62 μg/mL). mdpi.com In another study, 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent at the C4 position of the azole ring were the most promising, exhibiting MIC values of 3.9 μg/mL against C. albicans. nih.gov

Furthermore, a series of novel thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid were synthesized and screened for their antifungal activity against Candida albicans strains. researchgate.net Benzoic acid derivatives have also been studied for their antifungal activity against various fungi, with research focusing on their structure-activity relationships. nih.gov

Table 4: Antifungal Activity of Selected Derivatives

| Compound/Derivative Class | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-Hydrazinyl-4-phenyl-1,3-thiazole (7e) | C. albicans | 3.9 | mdpi.com |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole (7a) | C. albicans | 7.81 | mdpi.com |

| 2-Hydrazinyl-thiazole derivatives (with lipophilic para-substituent) | C. albicans | 3.9 | nih.gov |

Anti-tubercular Activity Assessments

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new anti-tubercular agents. Derivatives of the this compound scaffold have shown potential in this area.

A series of 1,2,3-triazole derivatives were synthesized and tested against Mycobacterium tuberculosis, with several compounds showing promising inhibitory activity with MIC values ranging from 5.8 to 29.9 µg/mL. rsc.org In a different study, a series of pyrazolylpyrazoline derivatives were synthesized and evaluated against M. tuberculosis H37Rv. nih.gov Compounds 9k and 9o were found to be particularly potent, with MIC values of 12.5 μg/mL and inhibition rates of 98% and 99%, respectively. nih.gov

Esters of benzoic acid have also been explored as potential prodrugs for the treatment of tuberculosis, with nitrobenzoates and dinitrobenzoates showing interesting anti-tubercular activity. sciforum.net Additionally, a series of 2-mercaptobenzothiazole (B37678) derivatives were synthesized and evaluated as inhibitors of M. tuberculosis type II NADH dehydrogenase, an attractive drug target. nih.gov

Table 5: Anti-tubercular Activity of Selected Derivatives

| Compound/Derivative Class | Target | MIC (μg/mL) | Reference |

|---|---|---|---|

| 1,2,3-Triazole derivatives | M. tuberculosis | 5.8-29.9 | rsc.org |

| Pyrazolylpyrazoline derivative (9k) | M. tuberculosis H37Rv | 12.5 | nih.gov |

| Pyrazolylpyrazoline derivative (9o) | M. tuberculosis H37Rv | 12.5 | nih.gov |

Antineoplastic and Antiproliferative Research

The core structure of this compound has been a building block for various derivatives exhibiting significant anticancer properties. These compounds have been shown to combat cancer through several mechanisms, including triggering programmed cell death, halting the cancer cell division cycle, and impeding the pathways responsible for tumor expansion and spread.

Induction of Apoptosis in Various Cancer Cell Lines

A key strategy in cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Several studies have highlighted the pro-apoptotic potential of compounds structurally related to this compound.

One study focused on a series of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives , which, while not being direct benzoic acid derivatives, share the 2-methylthiazole-phenyl core. These compounds were evaluated for their ability to induce apoptosis in A549 (human lung carcinoma) and C6 (rat glioma) tumor cell lines. nih.gov The investigation included methods such as acridine (B1665455) orange/ethidium bromide staining to visualize apoptotic cells and analysis of caspase-3 activation, a key enzyme in the apoptotic cascade. nih.gov The results indicated that these derivatives have the potential to guide tumor cells toward an apoptotic pathway. nih.gov

Notably, compounds 6f (containing a 5-chloro-1H-benzimidazole group) and 6g (containing a 5-methyl-1H-benzimidazole group) demonstrated significant anticancer activity. nih.gov This suggests that the addition of benzimidazole (B57391) moieties to the core structure can enhance the apoptotic-inducing effects.

In a similar vein, another study on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide derivatives also reported pro-apoptotic activity. researchgate.net Specifically, compounds 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide (4a) and 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide (4c) showed the highest percentage of apoptosis among the tested compounds, although it was not as high as the standard drug, cisplatin. researchgate.net These findings underscore the importance of the thiazole scaffold in designing new molecules capable of triggering cancer cell death.

Modulation of Cell Cycle Progression

The cell cycle is a series of events that leads to cell division and replication. In cancer, this process is dysregulated, leading to uncontrolled proliferation. Certain thiazole derivatives have been shown to interfere with this cycle, causing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from multiplying.

For instance, research on various thiazole-based compounds has demonstrated their ability to halt the cell cycle. One study on thiadiazole derivatives, which are structurally related to thiazoles, found that certain compounds induced cell cycle arrest at the G1/S and G2/M phases in C6 glioma cells. nih.gov Another investigation into different thiazole derivatives revealed that they could cause cell cycle arrest in colorectal cancer cells. nih.gov

While direct studies on the cell cycle modulation effects of this compound derivatives are not extensively documented in the available literature, the activity of related thiazole compounds suggests that this is a promising area for future investigation. The ability of the thiazole scaffold to be incorporated into molecules that can arrest the cell cycle points to the potential for derivatives of this compound to have similar effects.

Suppression of Tumor Growth and Metastasis Pathways

The spread of cancer cells from the primary tumor to other parts of the body, known as metastasis, is a major cause of cancer-related mortality. Research into compounds that can inhibit tumor growth and block metastatic pathways is therefore of critical importance.

Studies on derivatives of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide have shown that these molecules possess the potential to direct tumor cells towards apoptosis, which is a fundamental aspect of controlling tumor growth. nih.gov The investigation into these compounds included assays for cytotoxicity against A549 and C6 tumor cell lines, as well as analysis of DNA synthesis and caspase-3 activation, all of which are relevant to the suppression of tumor proliferation. nih.gov

Anti-inflammatory Response Modulation

Inflammation is a natural process that helps the body heal, but chronic inflammation can contribute to various diseases, including cancer. Some thiazole derivatives have been investigated for their ability to modulate the body's inflammatory response.

The primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation. Thiazole-containing compounds have been identified as potential COX inhibitors. For example, a series of 5-methylthiazole-thiazolidinone conjugates were evaluated and found to exhibit moderate to good anti-inflammatory activity, with some compounds being more potent than the standard drug indomethacin. dntb.gov.ua The study identified COX-1 as the main molecular target for these compounds. dntb.gov.ua

Furthermore, research on other thiazole derivatives has demonstrated their potential as inhibitors of both COX and lipoxygenase (LOX) pathways, which are crucial in the inflammatory cascade. nih.gov While specific studies on the anti-inflammatory properties of this compound derivatives are limited, the known anti-inflammatory activity of the broader thiazole class of compounds suggests that this could be a fruitful avenue for future research.

Enzyme and Receptor Target Modulation

The therapeutic effects of many drugs are achieved by modulating the activity of specific enzymes or receptors. Derivatives of this compound have been shown to be effective modulators of key enzymes involved in cell signaling pathways.

Protein Kinase CK2 Inhibition

Protein Kinase CK2 is a serine/threonine kinase that is overactive in many types of cancer and plays a crucial role in cell growth, proliferation, and survival. semanticscholar.org Consequently, inhibitors of CK2 are being actively pursued as potential anticancer agents.

Significant research has been conducted on 4-(thiazol-5-yl)benzoic acid derivatives as potent inhibitors of CK2. nih.gov Although the thiazole ring is at a different position compared to the titular compound, these molecules share the key thiazole-benzoic acid scaffold. Structure-activity relationship studies have revealed that modifications to this scaffold can lead to highly potent and selective CK2 inhibitors. nih.gov For example, a series of azabenzene analogs, including pyridine- and pyridazine-carboxylic acid derivatives, displayed impressive CK2 inhibitory activities with IC50 values in the nanomolar range. nih.gov

The introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety also maintained potent CK2 inhibition and led to enhanced antiproliferative activity against the A549 cancer cell line. nih.gov

Interactive Table: CK2 Inhibition by 4-(Thiazol-5-yl)benzoic Acid Derivatives Click on the headers to sort the data.

| Compound Name/Description | IC50 (CK2α) µM | IC50 (CK2α') µM | Antiproliferative CC50 (A549) µM |

| Pyridine-carboxylic acid analog | 0.017 | 0.010 | - |

| Pyridazine-carboxylic acid analog | 0.014 | 0.0046 | - |

| 2-Halo-benzyloxy substituted analog | 0.016 | 0.014 | 3.3 |

| 2-Methoxy-benzyloxy substituted analog | 0.014 | 0.0088 | 1.5 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. CC50 values represent the concentration required to cause 50% cell death.

These findings highlight the potential of the thiazole-benzoic acid framework as a basis for developing targeted anticancer therapies through the inhibition of key enzymes like Protein Kinase CK2.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Metabolic Regulation

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.govnih.govbrieflands.com The inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release, which helps in controlling blood glucose levels. nih.gov Consequently, DPP-4 inhibitors have become a significant therapeutic class for the management of type 2 diabetes mellitus. nih.govnih.gov

The development of DPP-4 inhibitors has involved the exploration of numerous chemical scaffolds, including various heterocyclic systems. brieflands.com Azole-containing structures, such as thiazoles and triazoles, have been identified as viable scaffolds for designing DPP-4 inhibitors. nih.govbrieflands.comresearchgate.net Research into structure-activity relationships has shown that various scaffolds, including those based on pyrazolopyrimidine, triazoles, and quinazolines, exhibit high DPP-4 inhibition activity. nih.gov While the thiazole scaffold is a known component in some DPP-4 inhibitors, specific studies focusing on derivatives of this compound for this target are not extensively detailed in the available literature. However, the established role of thiazole-containing compounds in this area suggests the potential of these derivatives for further investigation. researchgate.net

Histone-lysine N-methyltransferase EZH2 Inhibition

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a histone methyltransferase that mediates gene silencing by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3). nih.govnih.gov Overexpression of EZH2 is linked to the development, progression, and metastasis of numerous cancers, making it a key target for anticancer therapies. nih.gov Small-molecule inhibitors of EZH2, such as tazemetostat, have been developed and approved for treating certain malignancies, validating its therapeutic potential. nih.govgoogle.com

The development of EZH2 inhibitors has encountered challenges like drug resistance, prompting strategies that combine EZH2 inhibition with other anticancer agents or the creation of dual-target inhibitors. nih.gov While EZH2 has been established as a critical oncology target, research specifically detailing the synthesis or evaluation of this compound derivatives as EZH2 inhibitors is not prominently featured in current scientific literature. The ongoing search for novel EZH2 inhibitors with improved efficacy and safety profiles presents an opportunity for exploring diverse chemical scaffolds, including those based on thiazole benzoic acid.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways. nih.govnih.gov It dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS), attenuating insulin action. nih.gov Increased expression and activity of PTP1B have been associated with insulin resistance, a hallmark of type 2 diabetes and obesity. nih.gov This makes PTP1B an attractive therapeutic target for the development of new treatments for these metabolic disorders. nih.gov

A wide range of chemical structures have been investigated as PTP1B inhibitors, including benzoic acid-based derivatives. nih.gov Computational and experimental studies have been employed to discover and optimize PTP1B inhibitors, leading to the identification of various scaffolds that bind to the enzyme's active or allosteric sites. nih.gov While the general class of benzoic acid derivatives has been explored for PTP1B inhibition, specific research focused on the potential of this compound derivatives for this target remains a subject for further investigation.

P-glycoprotein (P-gp) Modulation for Multidrug Resistance Reversal

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an ATP-dependent efflux pump. nih.gov It actively transports a wide array of xenobiotics, including many anticancer drugs, out of cells. nih.gov This action reduces intracellular drug concentrations, leading to multidrug resistance (MDR), a major obstacle in cancer chemotherapy. nih.govnih.gov Consequently, the development of P-gp modulators that can inhibit its function and reverse MDR is a significant goal in oncology. nih.gov

The search for effective P-gp inhibitors has led to the investigation of multiple generations of compounds with diverse chemical structures. nih.gov Strategies include designing dual-action agents, such as compounds that inhibit both P-gp and other targets involved in tumor survival, like carbonic anhydrase XII. nih.gov Despite the extensive research in this area, studies specifically evaluating derivatives of this compound as P-gp modulators have not been identified in the reviewed literature. The structural features of the thiazole-benzoic acid core could, however, offer a template for designing novel P-gp inhibitors.

Mechanistic Underpinnings and Structure Activity Relationship Sar Studies

Comprehensive Structure-Activity Relationship (SAR) Analysis

The exploration of the structure-activity relationship (SAR) for 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is fundamental to understanding how its chemical architecture correlates with its biological activity. SAR studies systematically modify different parts of the molecule to identify key structural features, or pharmacophores, that are essential for its function. This analysis involves examining the electronic, steric, and hydrophobic properties of the molecule and its derivatives to rationalize their interaction with a biological target. The core structure, consisting of a benzoic acid ring linked to a 2-methylthiazole (B1294427) moiety, presents several avenues for modification to probe these relationships and optimize activity.

Positional and Substituent Effects on the Thiazole (B1198619) Ring

The thiazole ring is a critical component of many pharmacologically active compounds, and its substitution pattern significantly influences biological outcomes. nih.gov For the parent compound, this compound, the existing methyl group at the C2 position and the linkage to the benzoic acid at the C4 position are defining features.

Research into various thiazole-based compounds has revealed several key principles regarding substitutions on the thiazole ring:

C2-Position Substituents: The methyl group at the C2 position is often crucial for activity. In related series of thiazole inhibitors, the removal or significant alteration of a small alkyl group at this position can lead to a substantial loss of potency, suggesting it may be involved in a critical hydrophobic interaction within the target's binding pocket. nih.gov For instance, replacing the methyl group with a simple hydrogen or a larger, bulkier group could disrupt this interaction. Conversely, in some contexts, the replacement of a methyl group with other functionalities, such as a phenyl ring, has been shown to be essential for antitumor activity in different thiazole scaffolds. nih.gov

C4-Position Linkage: The C4 position serves as the linker to the benzoic acid moiety. The nature and geometry of this linkage are paramount. While the direct carbon-carbon bond provides a relatively rigid orientation, introducing flexible linkers (e.g., -CH2-, -O-, -S-) would alter the spatial relationship between the two ring systems, impacting how the molecule fits into its target.

C5-Position Substituents: The C5 position of the thiazole ring is unsubstituted in the parent compound. This site represents a prime location for modification to enhance activity or selectivity. Introducing small, electron-withdrawing groups like halogens (e.g., -F, -Cl) or electron-donating groups (e.g., -NH2) can modulate the electronic character of the thiazole ring. Studies on other thiazole derivatives have shown that substitutions at this position can significantly impact efficacy. For example, the introduction of a fluorine atom at the C5 position of an indole-thiazole hybrid was shown to be favorable for anticancer activity. nih.gov

The following table summarizes the potential impact of various substitutions on the thiazole ring based on general SAR principles for this class of compounds.

| Position | Current Substituent | Potential Modification | Predicted Impact on Activity | Rationale |

| C2 | -CH3 (Methyl) | -H (Hydrogen) | Decrease | Loss of key hydrophobic interaction. nih.gov |

| -CF3 (Trifluoromethyl) | Potential Increase | Enhances electronic properties and metabolic stability. | ||

| -NH2 (Amino) | Variable | Introduces hydrogen bonding capability, altering target interaction. nih.gov | ||

| C4 | -C6H4COOH (Benzoic Acid) | Linker Insertion (e.g., -CH2-) | Decrease/Variable | Alters conformational flexibility and distance between pharmacophores. nih.gov |

| C5 | -H (Hydrogen) | -Cl, -F (Halogen) | Potential Increase | Modifies electronic profile and can form halogen bonds. nih.gov |

| -CH3 (Methyl) | Variable | Adds a small lipophilic group, potentially enhancing binding. nih.gov | ||

| -NO2 (Nitro) | Variable | Strong electron-withdrawing group, significantly alters electronics. mdpi.com |

Influence of Benzoic Acid Substitutions on Efficacy and Selectivity

The benzoic acid portion of the molecule is not merely a structural anchor but a key functional component, likely involved in crucial hydrogen bonding or ionic interactions with the biological target. The acidity of the carboxylic acid, and therefore its protonation state at physiological pH, is heavily influenced by substituents on the phenyl ring.

The pKa of unsubstituted benzoic acid is approximately 4.2. libretexts.org Substituents can either increase or decrease this acidity through inductive and resonance effects.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or halogens (-Cl, -Br) are EWGs that pull electron density away from the ring and the carboxylate group. This stabilizes the conjugate base (benzoate anion), making the parent acid a stronger acid (lower pKa). openstax.orglibretexts.org A stronger acidic character could enhance ionic interactions with positively charged residues (e.g., Arginine, Lysine) in a target protein.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH3) or amino (-NH2) are EDGs that push electron density into the ring. This destabilizes the conjugate base, making the parent acid a weaker acid (higher pKa). openstax.orglibretexts.org

The position of the substituent also matters. The "ortho-effect" is a phenomenon where almost any substituent at the ortho position (adjacent to the carboxylic acid) increases the acid strength, believed to be a result of combined steric and electronic factors. libretexts.org

The following interactive table illustrates how different substituents on a benzoic acid ring affect its acidity, which is a critical factor for its biological function.

| Substituent (Para-position) | pKa | Effect on Acidity vs. Benzoic Acid (pKa ~4.2) | Substituent Type |

| -H (None) | 4.20 | Reference | - |

| -CH3 (Methyl) | 4.34 | Weaker Acid | Electron-Donating |

| -OCH3 (Methoxy) | 4.47 | Weaker Acid | Electron-Donating |

| -OH (Hydroxy) | 4.58 | Weaker Acid | Electron-Donating |

| -Cl (Chloro) | 3.98 | Stronger Acid | Electron-Withdrawing |

| -CN (Cyano) | 3.55 | Stronger Acid | Electron-Withdrawing |

| -NO2 (Nitro) | 3.44 | Stronger Acid | Electron-Withdrawing |

Data sourced from published pKa values for para-substituted benzoic acids. libretexts.orgopenstax.org

Beyond electronics, the steric bulk and hydrogen-bonding capacity of substituents can influence binding affinity and selectivity. A bulky substituent might prevent the molecule from fitting into a narrow binding cleft, while a group capable of forming a hydrogen bond (e.g., -OH, -NH2) could provide an additional anchor point to the target, increasing potency. iomcworld.com

Conformational Flexibility and Ligand-Target Recognition

Studies on structurally related bi-aryl systems, such as phenylaminobenzoic acids, show that steric hindrance can force non-planarity. uky.edu In the case of this compound, steric repulsion between the hydrogen atom at the C5 position of the thiazole and the hydrogen at the ortho position of the benzoic acid ring likely favors a non-planar conformation.

This conformational flexibility is not a liability but a crucial aspect of ligand-target recognition. The ability to adopt a specific low-energy conformation that is complementary to the shape of the target's binding site (an "induced fit") is often a prerequisite for high-affinity binding. The most stable conformation in solution may not be the one that is active at the target site.

Furthermore, the carboxylic acid group can form strong intermolecular hydrogen bonds. It is common for carboxylic acids to form centrosymmetric dimers in the solid state, where two molecules are held together by hydrogen bonds between their carboxyl groups. uky.edu While this specific dimer is less likely to be relevant for binding to a protein target, the strong hydrogen-bonding potential it demonstrates is critical for interactions with amino acid residues like serine, threonine, or asparagine within the binding site. The interplay between the molecule's preferred conformation and its capacity for specific intermolecular interactions ultimately governs its biological efficacy. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a molecule like this compound, QSAR can be a powerful predictive tool to guide the design of new, more potent derivatives without the need to synthesize every possible analogue.

A QSAR study involves several steps:

Data Set Assembly: A series of analogues of the parent compound is synthesized, and their biological activity (e.g., IC50 values) is measured.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques and, ideally, an external set of compounds not used in model generation.

The goal is to create a model that can accurately predict the activity of new, unsynthesized compounds based solely on their calculated descriptors. This allows chemists to prioritize the synthesis of candidates with the highest predicted potency.

The table below lists some of the common descriptor types that would be relevant for a QSAR study on derivatives of this compound.

| Descriptor Class | Specific Examples | Information Encoded |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Distribution of electrons, reactivity, ability to participate in electrostatic interactions. |

| Steric / Topological | Molecular Weight, Molar Refractivity, Wiener Index | Size, shape, and branching of the molecule. |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, which influences membrane permeability and hydrophobic interactions. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific interactions with the target. |

| 3D / Conformational | Surface Area, Volume, Dihedral Angles | Three-dimensional shape and flexibility. |

By identifying which descriptors are most influential in the QSAR equation, researchers can gain insight into the key molecular features driving biological activity, reinforcing and quantifying the observations made in traditional SAR studies. nih.gov

Preclinical Evaluation and Translational Research of 2 2 Methyl 1,3 Thiazol 4 Yl Benzoic Acid Compounds

In Vitro Pharmacological Characterization

Extensive searches of publicly available scientific literature and databases did not yield specific in vitro pharmacological characterization data for the compound 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid. While research exists for structurally related thiazole (B1198619) and benzoic acid derivatives, no direct studies on the in vitro profile of this specific molecule were identified.

Cell-Based Assays for Efficacy and Target Engagement

No specific information regarding cell-based assays for efficacy or target engagement for this compound is available in the public domain. Research on other thiazole-containing compounds has explored their potential in various cell-based models, but these findings cannot be directly attributed to the subject compound.

Enzyme Inhibition Potency Determinations (IC50, Ki)

There is no publicly available data on the enzyme inhibition potency, including IC50 or Ki values, for this compound. Studies on other benzoic acid and thiazole derivatives have reported enzyme inhibition activities, but these are not specific to this particular chemical entity.

Selective Cytotoxicity and Differential Responsiveness in Cell Models

Information regarding the selective cytotoxicity and differential responsiveness of various cell models to this compound could not be found in the reviewed literature. While studies on different thiazole derivatives have shown cytotoxic effects against various cancer cell lines, no such data is published for the specified compound.

In Vivo Efficacy Assessments in Relevant Disease Models

No in vivo efficacy data for this compound in any disease models has been reported in the public scientific literature.

Pharmacokinetic Profiling and Disposition in Animal Models

A search of available literature and databases yielded no information on the pharmacokinetic profiling or disposition of this compound in animal models.

Pharmacodynamic Biomarker Analysis

There is no information available in the public domain regarding the analysis of pharmacodynamic biomarkers for this compound.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become indispensable tools in the preclinical evaluation of drug candidates, offering insights into their behavior at an atomic level. For compounds based on the this compound scaffold, these computational approaches are crucial for predicting interactions with biological targets, understanding electronic properties, and guiding the design of more potent and selective derivatives.

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govacs.org This method is widely applied in drug discovery to forecast the interaction between a ligand, such as a thiazole-benzoic acid derivative, and the binding site of a target protein. The simulation calculates the binding affinity, or scoring function, which estimates the strength of the interaction.

In the context of thiazole derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. For instance, molecular docking has been used to screen thiazole derivatives against various protein targets, including enzymes and receptors implicated in cancer and infectious diseases. acs.orgnih.govnih.gov Studies on similar heterocyclic compounds have successfully predicted interactions with key amino acid residues within the active sites of proteins like cyclin-dependent kinases (CDKs) and the main protease of SARS-CoV-2. nih.govnih.gov

The process involves preparing the 3D structures of both the ligand and the protein target. The docking algorithm then samples a large number of possible conformations of the ligand within the protein's binding pocket, evaluating each pose using a scoring function. The results can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, that stabilize the ligand-target complex. nih.gov For example, docking studies on certain thiazole derivatives have highlighted the importance of the thiazole ring in forming pi-cation interactions with positively charged residues like arginine in a protein's active site. nih.gov

| Thiazole Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Therapeutic Area |

|---|---|---|---|---|

| Imidazo[2,1-b]thiazoles | Glypican-3 (GPC-3) | -8.17 to -9.11 | SER136, ARG | Anticancer (Hepatocellular Carcinoma) nih.gov |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK2/4/6 | Data not specified, validated by 3D-QSAR models | Not specified | Anticancer nih.gov |

| 2,4-disubstituted thiazoles | Tubulin | -7.45 to -8.29 | CYS241, ASN258, ALA316 | Anticancer nih.gov |

| Benzoic acid derivatives | SARS-CoV-2 Main Protease | -29.59 to -37.25 | Not specified | Antiviral nih.gov |

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are employed to understand the intrinsic electronic properties of a molecule, which govern its reactivity and interactions. Methods like Density Functional Theory (DFT) provide detailed information about a molecule's electronic structure, including the distribution of electron density and the energies of molecular orbitals. nih.gov

For thiazole-benzoic acid derivatives, QM calculations can determine key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. These calculations also generate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack and potential hydrogen bonding interactions. nih.gov Theoretical studies on related heterocyclic benzoic acid compounds have utilized semi-empirical methods like PM3 to calculate the heat of formation and binding energy, further characterizing the stability of the molecules. researchgate.netuobaghdad.edu.iq

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Benzoic acid | DFT nih.gov | -7.42 | -1.74 | 5.68 |

| Gentisic acid (2,5-dihydroxybenzoic acid) | DFT nih.gov | -6.26 | -1.39 | 4.87 |

| Syringic acid | DFT nih.gov | -6.31 | -1.46 | 4.85 |

Molecular Dynamics Simulations for Conformational Sampling

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of a predicted ligand-protein complex and for exploring the conformational landscape of the ligand. nih.gov

By simulating the behavior of the this compound scaffold within a biological environment (typically in a water box with ions), researchers can observe how the molecule flexes, rotates, and adapts its shape. This process, known as conformational sampling, is vital for identifying the most stable and biologically relevant conformations of the molecule. When applied to a ligand-protein complex, MD simulations can validate the docking results by confirming whether the ligand remains stably bound in the active site over the simulation period. nih.govnih.gov These simulations provide insights into the flexibility of the binding pocket and can reveal key dynamic interactions that are not apparent from static docking poses.

Virtual Screening and Rational Drug Design Strategies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. jddtonline.inforesearchgate.net This approach leverages the power of molecular modeling to prioritize a smaller, more manageable number of compounds for experimental testing, thereby saving time and resources.

For the thiazole-benzoic acid scaffold, virtual screening campaigns can be structured to find derivatives with high predicted affinity and selectivity for a specific biological target. The process often starts with a large database of compounds which are filtered based on physicochemical properties (e.g., Lipinski's rule of five) to ensure drug-likeness. nih.gov Subsequently, high-throughput docking is performed to score and rank the compounds based on their predicted binding to the target protein. researchgate.net

This computational pre-screening is a cornerstone of rational drug design. By analyzing the structure-activity relationships (SAR) from initial hits, medicinal chemists can rationally design new derivatives. acs.org For example, if docking and MD simulations show that a specific substitution on the benzoic acid ring forms a critical hydrogen bond, new analogs can be synthesized with different functional groups at that position to optimize this interaction. This iterative cycle of computational design, chemical synthesis, and biological testing accelerates the development of lead compounds. nih.gov

Analysis of the Patent Landscape and Intellectual Property Implications

The patent landscape for thiazole-benzoic acid derivatives provides critical insights into the commercial and scientific interest in this class of compounds. Analyzing existing patents reveals which chemical spaces have been claimed, the therapeutic areas being explored, and the key players in the field, thereby informing future research and development strategies.

Strategic Patenting for Novel Therapeutic Applications

The intellectual property landscape for this compound and its derivatives is a clear illustration of strategic patenting aimed at securing ownership of a promising class of therapeutic agents. The core of this strategy revolves around broad initial claims on a novel chemical scaffold, followed by more specific patents covering particular compounds, their synthesis, and their application in defined therapeutic areas.

At the forefront of this patenting effort is Vertex Pharmaceuticals Incorporated, which has established a robust patent portfolio around benzoic acid derivatives as inhibitors of the eukaryotic initiation factor 4E (eIF4E). The binding of eIF4E to the 5' cap of mRNA is a critical rate-limiting step in the initiation of cap-dependent translation, a process that is often dysregulated in cancer to favor the synthesis of proteins involved in cell growth, proliferation, and survival. By targeting the eIF4E-eIF4G interaction, these compounds represent a potential new avenue for cancer therapy.

A key international patent application, WO2007035833A2, discloses a vast library of benzoic acid derivatives, including this compound, as potent inhibitors of eIF4E. This foundational patent application lays claim to the core chemical structure and its potential utility in treating proliferative disorders such as cancer. The claims within this application are broad, covering not only a wide range of substituted benzoic acid derivatives but also their use in pharmaceutical compositions and methods of treating diseases mediated by eIF4E.

Building on this, a granted US patent, US9073881B2, also assigned to Vertex Pharmaceuticals, further solidifies the intellectual property position in the United States. This patent specifically claims a number of benzoic acid derivatives and their pharmaceutically acceptable salts. The patent details the synthesis of these compounds and provides data on their biological activity, demonstrating their ability to inhibit the eIF4E-eIF4G interaction. The claimed therapeutic application is primarily in the field of oncology.

The strategic approach taken by Vertex Pharmaceuticals involves several key aspects:

Broad Genus Claims: The initial patent filings encompass a wide range of chemical structures, creating a broad protective umbrella and preventing competitors from easily designing around the core scaffold.

Specific Compound Claims: Subsequent and more detailed patents then focus on specific, highly active compounds like this compound. This provides a stronger, more defensible patent position for the most promising clinical candidates.

Method of Use Claims: The patents claim the use of these compounds for treating specific diseases, primarily cancer. This is crucial for commercialization as it covers the practical application of the drug.

Composition of Matter Claims: By claiming the chemical compound itself, the patent holder has the exclusive right to make, use, and sell the compound for any purpose.

This multi-layered patenting strategy is designed to provide long-term market exclusivity, which is essential for recouping the significant research and development costs associated with bringing a new drug to market. The focus on a novel mechanism of action, the inhibition of eIF4E, for a clear and high-need therapeutic area like oncology, underscores the commercial and clinical potential envisioned for this class of compounds.

The following table provides an overview of a key patent associated with this class of compounds:

| Patent Number | Assignee | Title | Key Claims |

| US9073881B2 | Vertex Pharmaceuticals Incorporated | Benzoic acid derivatives | Claims specific benzoic acid derivatives and their use as inhibitors of eIF4E for the treatment of cancer. |

This strategic patenting ensures that the developers of this compound and related compounds have a protected space to conduct further preclinical and clinical research, with the ultimate goal of translating these scientific discoveries into novel therapeutic applications.

Future Research Directions for this compound and Related Architectures

The chemical scaffold of this compound represents a confluence of two important pharmacophores: the thiazole ring and benzoic acid. Thiazole-containing compounds are integral to numerous FDA-approved drugs, valued for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netdergipark.org.trglobalresearchonline.net The future of drug discovery involving this structural class hinges on addressing current limitations and leveraging cutting-edge technologies to unlock new therapeutic potential. This article explores key future research directions and unaddressed scientific questions surrounding thiazole-benzoic acid architectures.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid?

- Methodological Answer : Synthesis typically involves coupling reactions between thiazole derivatives and benzoic acid precursors. For example:

Thiazole Ring Formation : The 2-methylthiazole moiety can be synthesized via Hantzsch thiazole synthesis, reacting thiourea derivatives with α-halo ketones.

Coupling with Benzoic Acid : The thiazole ring is then coupled to a benzoyl chloride derivative (e.g., 4-bromobenzoic acid) via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach ensures accurate characterization:

| Technique | Purpose | Key Peaks/Data |

|---|---|---|

| 1H NMR | Confirm proton environments | Aromatic protons (δ 7.2–8.1 ppm), thiazole protons (δ 6.8–7.0 ppm), methyl group (δ 2.5 ppm) |

| LC-MS | Molecular weight verification | [M+H]+ peak at m/z 220.06 (calculated for C11H9NO2S) |

| FT-IR | Functional group identification | Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹) |

| Elemental Analysis | Validate empirical formula | %C, %H, %N within ±0.3% of theoretical values |

- Cross-referencing with X-ray crystallography (if crystals are obtainable) via SHELXL software provides definitive structural confirmation .

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination?

- Methodological Answer : Contradictions often arise from disordered solvent molecules or twinned crystals. Strategies include:

Data Collection : Use high-resolution synchrotron X-ray sources to improve data quality.

Refinement Software : Employ SHELXL’s TWIN and BASF commands to model twinning and disorder .

Cross-Validation : Compare crystallographic data with DFT-calculated bond lengths/angles (using Gaussian or ORCA) to identify outliers .

- Example: A methyl-thiazole torsion angle discrepancy >5° between experimental and computational models suggests a need for re-refinement or additional restraints.

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Methodological Answer : Yield optimization involves:

Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) for coupling reactions, with ligand optimization (e.g., SPhos for Suzuki-Miyaura).

Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

Temperature Control : Maintain 80–100°C during coupling to balance reaction rate and side-product formation.

Q. How does the electronic structure of the thiazole ring influence the compound’s reactivity?

- Methodological Answer : The thiazole’s electron-deficient nature (due to the electronegative sulfur and nitrogen atoms) enhances electrophilic substitution at the 4-position. Computational studies (e.g., DFT-based HOMO-LUMO analysis ) reveal:

- HOMO Localization : On the benzoic acid moiety, facilitating nucleophilic attacks.

- LUMO Localization : On the thiazole ring, making it susceptible to electrophilic reagents.

- Implications : Reactivity can be tuned by substituting the thiazole’s methyl group with electron-withdrawing groups (e.g., -Cl), altering charge distribution .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in pharmacological studies?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Steps include:

Purity Assessment : Re-analyze the compound via HPLC (≥95% purity threshold).

Dose-Response Curves : Perform triplicate assays across a concentration range (e.g., 1–100 µM) to identify outlier data.

Target Validation : Use molecular docking (AutoDock Vina) to confirm binding affinity to purported targets (e.g., cyclooxygenase-2) .